molecular formula C23H22F2N4O3S B266293 1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

Numéro de catalogue B266293
Poids moléculaire: 472.5 g/mol
Clé InChI: IQRIDGFPYRSRED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-6-fluoro-7-{4-[(2-fluoroanilino)carbothioyl]-1-piperazinyl}-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid, commonly known as EFPIQ, is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. It is a broad-spectrum antibiotic that is used to treat a variety of bacterial infections. EFPIQ was first synthesized in the late 1990s and has since been extensively studied for its potential use in the treatment of bacterial infections.

Mécanisme D'action

EFPIQ works by inhibiting the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for bacterial DNA replication and cell division. By inhibiting these enzymes, EFPIQ prevents bacterial cells from replicating and dividing, leading to their death.
Biochemical and Physiological Effects:
EFPIQ has been shown to have low toxicity and is generally well-tolerated in animal studies. However, like other antibiotics, EFPIQ can have adverse effects on the microbiota of the gut and other body sites, leading to the development of antibiotic-associated diarrhea and other complications.

Avantages Et Limitations Des Expériences En Laboratoire

EFPIQ has several advantages for use in laboratory experiments. It has a broad spectrum of activity against a wide range of bacteria, making it useful for studying different bacterial species and strains. EFPIQ is also relatively stable and can be easily synthesized in large quantities. However, EFPIQ has some limitations for use in laboratory experiments, including its potential toxicity to animal models and its potential to select for antibiotic-resistant bacterial strains.

Orientations Futures

There are several potential future directions for research on EFPIQ. One area of interest is the development of new formulations of EFPIQ that can be used to treat infections in different body sites, such as the lungs or urinary tract. Another area of interest is the development of combination therapies that include EFPIQ and other antibiotics to enhance their effectiveness against resistant bacterial strains. Finally, there is a need for further research on the potential long-term effects of EFPIQ on the microbiota of the gut and other body sites, as well as its potential to select for antibiotic-resistant bacterial strains.

Méthodes De Synthèse

The synthesis of EFPIQ involves a multi-step process that begins with the reaction of 2-fluoroaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to form the piperazine derivative. Finally, the piperazine derivative is reacted with 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to form EFPIQ.

Applications De Recherche Scientifique

EFPIQ has been extensively studied for its potential use in the treatment of bacterial infections. In vitro studies have shown that EFPIQ has potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. EFPIQ has also been shown to be effective against biofilms, which are communities of bacteria that can be difficult to treat with conventional antibiotics.

Propriétés

Formule moléculaire

C23H22F2N4O3S

Poids moléculaire

472.5 g/mol

Nom IUPAC

1-ethyl-6-fluoro-7-[4-[(2-fluorophenyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H22F2N4O3S/c1-2-27-13-15(22(31)32)21(30)14-11-17(25)20(12-19(14)27)28-7-9-29(10-8-28)23(33)26-18-6-4-3-5-16(18)24/h3-6,11-13H,2,7-10H2,1H3,(H,26,33)(H,31,32)

Clé InChI

IQRIDGFPYRSRED-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

SMILES canonique

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4F)F)C(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.